Cas no 964-68-1 (Benzophenone-4,4'-dicarboxylic Acid)

Benzophenone-4,4'-dicarboxylic Acid structure
964-68-1 structure
Benzophenone-4,4'-dicarboxylic Acid
964-68-1
C15H10O5
270.236904621124
MFCD00016538
803067
87564640

Benzophenone-4,4'-dicarboxylic Acid Properties

Names and Identifiers

    • 4,4'-Carbonyldibenzoic acid
    • Benzophenone-4,4'-dicarboxylic Acid
    • 4-(4-carboxybenzoyl)benzoic acid
    • Benzoic acid,4,4'-carbonylbis-
    • Bis(4-carboxyphenyl) ketone
    • 4,4′-Carbonylbis[benzoic acid] (ACI)
    • Benzoic acid, 4,4′-carbonyldi- (6CI, 7CI, 8CI)
    • 4,4′-Benzophenonedicarboxylic acid
    • 4,4′-Biphenyl ketone dicarboxylic acid
    • 4,4′-Carbonylbis(benzoic acid)
    • 4,4′-Carbonyldibenzoic acid
    • 4,4′-Dicarboxybenzophenone
    • 4,4′-Dicarboxydiphenyl ketone
    • 4,4′-Diphenyl ketone dicarboxylic acid
    • Benzoic acid, 4,4'-carbonylbis-
    • FS-4859
    • Benzophenone-4,4\\'-dicarboxylic Acid
    • MFCD00016538
    • LFEWXDOYPCWFHR-UHFFFAOYSA-N
    • SCHEMBL69729
    • 4,4'-Dicarboxybenzophenone
    • Benzophenone-4,4''-dicarboxylic Acid
    • DTXSID00343601
    • D88852
    • B1741
    • YSWG018
    • 964-68-1
    • 4,4 inverted exclamation mark -Carbonyldibenzoic Acid
    • Oprea1_430654
    • SY054210
    • AKOS015836353
    • Benzophenone-4,4'-dicarboxylicacid
    • +Expand
    • MFCD00016538
    • LFEWXDOYPCWFHR-UHFFFAOYSA-N
    • 1S/C15H10O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H,(H,17,18)(H,19,20)
    • O=C(C1C=CC(C(C2C=CC(C(O)=O)=CC=2)=O)=CC=1)O

Computed Properties

  • 270.05300
  • 2
  • 5
  • 4
  • 270.05282342g/mol
  • 20
  • 351
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 91.7Ų

Experimental Properties

  • 2.31400
  • 91.67000
  • 1.5000 (estimate)
  • 373.35°C (rough estimate)
  • 365°C
  • 0.0±1.5 mmHg at 25°C
  • 291.1±22.4 °C
  • Not determined
  • Not determined
  • 1.3280 (rough estimate)

Benzophenone-4,4'-dicarboxylic Acid Security Information

Benzophenone-4,4'-dicarboxylic Acid Customs Data

  • 2918300090
  • China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Benzophenone-4,4'-dicarboxylic Acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003KV7-1g
4,4'-Carbonyldibenzoic acid
964-68-1 98%
1g
$19.00 2024-04-19
A2B Chem LLC
AB66211-250mg
Benzophenone-4,4'-dicarboxylic acid
964-68-1 95%
250mg
$19.00
Aaron
AR003L3J-250mg
4,4'-Carbonyldibenzoic acid
964-68-1 98%
250mg
$7.00 2024-07-18
abcr
AB137205-1g
Benzophenone-4,4'-dicarboxylic acid, 95%; .
964-68-1 95%
1g
€84.50
Alichem
A019094257-25g
4,4'-Carbonyldibenzoic acid
964-68-1 95%
25g
$400.00 2023-08-31
Ambeed
A293620-250mg
4,4'-Carbonyldibenzoic acid
964-68-1 98%
250mg
$17.0 2024-07-18
Cooke Chemical
A1618012-1G
Benzophenone-4,4'-dicarboxylic Acid
964-68-1 >95.0%(HPLC)(T)
1g
RMB 100.80 2023-09-07
eNovation Chemicals LLC
Y1265001-25g
4,4'-Carbonyldibenzoic acid
964-68-1 98%
25g
$240 2024-06-07
TRC
B287293-250mg
Benzophenone-4,4'-dicarboxylic Acid
964-68-1
250mg
$ 50.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1238810-5g
Benzophenone-4,4'-dicarboxylic Acid
964-68-1 98%
5g
¥524.00 2024-04-23

Benzophenone-4,4'-dicarboxylic Acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hypochlorite
Reference
Synthesis of aromatic dicarboxylic acids and their use as corrosion inhibitors for zinc coatings
Dorofeev, V. T.; Volkov, I. V.; Fedorkova, O. P.; Shugurova, L. N., Voprosy Khimii i Khimicheskoi Tekhnologii, 1985, 77, 90-3

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Dodecyltrimethylammonium chloride Solvents: Water ;  rt → 90 °C; pH 9 - 10, 90 °C
Reference
Process for preparing 4,4'-dicarboxylbenzophenone
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  6 h, 95 °C
1.2 Reagents: Methanol
Reference
Nickel-Catalyzed Synthesis of an Aryl Nitrile via Aryl Exchange between an Aromatic Amide and a Simple Nitrile
Long, Yang; Zheng, Yanling; Xia, Ying ; Qu, Lang; Yang, Yuhe; et al, ACS Catalysis, 2022, 12(8), 4688-4695

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
Effect of functional group polarity on the antimalarial activity of spiro and dispiro-1,2,4-trioxolanes
Dong, Yuxiang; Tang, Yuanqing; Chollet, Jacques; Matile, Hugues; Wittlin, Sergio; et al, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6368-6382

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tempo ,  Oxygen Catalysts: Cobalt diacetate ,  2-Aminopyridine ,  Diisopropyl succinate ,  Tetrabutylammonium bromide ,  Cerium trinitrate ,  Nickel nitrate Solvents: Acetic acid ,  Dimethyl succinate ;  96 h, 1 MPa, 140 °C
Reference
Method for preparing aromatic polycarboxylic acid derivatives
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Chromium trioxide Solvents: Acetic acid
Reference
Oxidation of 1,1,1-trichloro-2,2-di-p-tolylethane
Perron, Yvon, Canadian Journal of Chemistry, 1953, 31, 4-8

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  7 h, 110 °C; pH 9; pH 2
Reference
Environment-friendly wet wipes for kitchen restaurant and preparation method thereof
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  2 h, 110 °C
Reference
Processing process for low-energy-consumption environment-friendly carbon black
, China, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Photophysical properties of three methanofullerene derivatives
Bensasson, Rene V.; Bienvenue, Elisabeth; Fabre, Claude; Janot, Jean-Marc; Land, Edward J.; et al, Chemistry - A European Journal, 1998, 4(2), 270-278

Synthetic Circuit 10

Reaction Conditions
Reference
preparation of a combinatorial library of balanol analogs
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Ligands for the SH2 domain of the src protein for treatment of bone resorption diseases
, European Patent Organization, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Synthesis and solubility properties of C60 fullerene derivatives bearing carboxy groups
Tomioka, Hideo; Yamamoto, Katsutoshi, Journal of the Chemical Society, 1996, (1), 63-6

Synthetic Circuit 13

Reaction Conditions
Reference
Introduction of carboxyl group into bicyclic aromatic compounds
, Japan, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Selective preparation of benzophenonedicarboxylic acids
, Japan, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Process for introducing a carboxyl group to an aromatic carboxylic acid or a derivative thereof
, European Patent Organization, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Method of producing naphthalenedicarboxylic acids and bis[benzoic acids]
, European Patent Organization, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Purification of bis(alkylphenyl)hydrocarbons
, Japan, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
New methods for the synthesis of aromatic dicarboxylic acids and their use as corrosion inhibitors of zinc coatings
Dorofeev, V. T.; Volkov, I. V.; Fedorkova, O. P.; Shugurova, L. N., Vopr. Khimii i Khim. Tekhnol., 1985, (77), 90-3

Synthetic Circuit 19

Reaction Conditions
Reference
4,4'-Benzophenonedicarboxylic acid
Dorofeev, V. T.; Matnishyan, A. A.; Mardoyan, M. K.; Grigoryan, S. G., Khimicheskaya Promyshlennost, 1980, (6), 10-11

Synthetic Circuit 20

Reaction Conditions
Reference
Deactivation of benzophenone triplets via exciplex formation. Evidence for dual reaction pathways
Wolf, Monte W.; Brown, Ronald E.; Singer, Lawrence A., Journal of the American Chemical Society, 1977, 99(2), 526-31

Benzophenone-4,4'-dicarboxylic Acid Raw materials

Benzophenone-4,4'-dicarboxylic Acid Preparation Products

Benzophenone-4,4'-dicarboxylic Acid Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:964-68-1)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:964-68-1)
TANG SI LEI
15026964105
2881489226@qq.com

Benzophenone-4,4'-dicarboxylic Acid Related Literature

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